1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole 1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13567921
InChI: InChI=1S/C5H4F2N4O4/c6-4(7)2-9-1-3(10(12)13)5(8-9)11(14)15/h1,4H,2H2
SMILES: C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C5H4F2N4O4
Molecular Weight: 222.11 g/mol

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole

CAS No.:

Cat. No.: VC13567921

Molecular Formula: C5H4F2N4O4

Molecular Weight: 222.11 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole -

Specification

Molecular Formula C5H4F2N4O4
Molecular Weight 222.11 g/mol
IUPAC Name 1-(2,2-difluoroethyl)-3,4-dinitropyrazole
Standard InChI InChI=1S/C5H4F2N4O4/c6-4(7)2-9-1-3(10(12)13)5(8-9)11(14)15/h1,4H,2H2
Standard InChI Key BPSXISVIBAVUNV-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1=C(C(=NN1CC(F)F)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 1-(2,2-difluoroethyl)-3,4-dinitro-1H-pyrazole, reflects its substitution pattern:

  • A pyrazole core (five-membered ring with two adjacent nitrogen atoms).

  • Nitro groups (-NO₂) at positions 3 and 4, contributing to oxygen balance and detonation performance.

  • A 2,2-difluoroethyl group (-CH₂CF₂H) at position 1, enhancing thermal stability and reducing sensitivity .

Key spectral data include:

  • IR spectroscopy: Strong asymmetric (∼1540 cm⁻¹) and symmetric (∼1350 cm⁻¹) NO₂ stretching vibrations .

  • ¹H NMR: Pyrazole proton resonances near δ 8.0–9.0 ppm, with CF₂H protons appearing as a triplet (J ≈ 50 Hz) .

  • X-ray crystallography: Crystal densities range from 1.66–1.81 g/cm³, comparable to traditional explosives like TNT .

Synthesis and Optimization

Synthetic Routes

The synthesis involves two primary steps:

  • Nitrofunctionalization of pyrazole: 3,4-Dinitropyrazole is prepared via nitration using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) .

  • Difluoroethylation: The difluoroethyl group is introduced via nucleophilic substitution or coupling reactions. A common method employs diiodomethane and 3,4-dinitropyrazole in dimethylformamide (DMF) at 80°C, yielding the target compound in 83% purity .

Optimization Challenges:

  • pH control: Maintaining pH 6–8 during nitration prevents side reactions .

  • Purification: Recrystallization from ice-cold water or sodium acetate solutions improves yield .

Physicochemical Properties

Thermal Stability

The compound exhibits high thermal decomposition temperatures (Tdec. ≈ 319–330°C), superior to traditional explosives like TNT (Tdec. ≈ 240°C) . Differential scanning calorimetry (DSC) reveals a single exothermic peak at 325°C, indicating stability under storage conditions .

Sensitivity Profiles

PropertyValueMethod
Impact sensitivity (H₅₀)>40 JBAM fall hammer
Friction sensitivity0/10 @ 36 NBAM friction test
Spark sensitivity0.014 J (0 Ω)Electric discharge

These values classify the compound as insensitive, making it safer to handle than RDX or HMX .

Energetic Performance

Detonation Parameters

Using EXPLO5 v6.05.04 calculations:

ParameterValue
Detonation velocity (Dv)8,497 m/s
Detonation pressure (P)31.89 GPa
Enthalpy of formation (ΔHf)221.1 kJ/mol

These metrics exceed TNT (Dv: 6,900 m/s; P: 19 GPa) and approach RDX (Dv: 8,750 m/s) .

Comparative Analysis

CompoundDv (m/s)P (GPa)Sensitivity
1-(2,2-Difluoroethyl)-3,4-dinitro-1H-pyrazole8,49731.89Low
TNT6,90019.0Moderate
DNAN6,20015.8Low

The compound’s balanced energy-safety profile positions it as a candidate for melt-cast explosives and insensitive munitions .

Applications in Energetic Materials

Melt-Cast Formulations

Its melting point (91.5–93°C) allows blending with polymers or other explosives (e.g., HMX) to create composite charges with tailored detonation profiles .

Propellant Additives

The difluoroethyl group reduces hygroscopicity, enhancing shelf life in humid environments .

Future Research Directions

  • Co-crystallization studies: Improve density and oxygen balance.

  • Toxicity profiling: Assess environmental and health impacts.

  • Large-scale synthesis: Optimize continuous flow reactors for industrial production .

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